![molecular formula C8H10Cl2N2O2 B12699705 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride CAS No. 93839-69-1](/img/structure/B12699705.png)
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride
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Overview
Description
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O2 and a molecular weight of 237.0832 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride typically involves the nitration of a benzylamine derivative followed by chlorination and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its biological activities include:
- Nitric Oxide Synthase Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory effects on nitric oxide synthase, which is relevant in treating conditions like neurodegenerative disorders and migraines .
- Antifungal Activity : The compound has been investigated for its potential antifungal properties, making it useful in developing new antifungal agents .
Case Study: Neurodegenerative Disorders
A study demonstrated that derivatives of this compound could potentially aid in treating neurodegenerative diseases by modulating nitric oxide production, which is crucial in neuroprotection .
Agricultural Applications
This compound serves as a key intermediate in the synthesis of various pesticides. Its chemical structure allows for modifications that enhance the efficacy and specificity of agrochemicals.
Data Table: Pesticidal Efficacy
Compound Derived From 2-Chloro-N-methyl-6-nitrobenzylamine | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
Pesticide A | Aphids | 85 | |
Pesticide B | Fungal Pathogens | 90 |
Materials Science Applications
The compound is also explored for its role in materials science, particularly in synthesizing polymer monomers and surfactants. Its functional groups facilitate reactions that are essential for creating advanced materials.
Key Reactions
- Polymer Synthesis : The amine group allows for the formation of polymer chains through condensation reactions.
- Surfactant Development : Its amphiphilic nature contributes to the formulation of effective surfactants used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylbenzylamine
- 2-Chloro-6-nitrobenzylamine
- N-Methyl-6-nitrobenzylamine
Uniqueness
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications .
Biological Activity
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is a chemical compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The biological activity of this compound is primarily attributed to its influence on neurotransmitter systems and cellular signaling pathways. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. This inhibition leads to increased levels of biogenic amines, which can have various physiological effects, including mood enhancement and neuroprotection .
Biological Activity Overview
The compound exhibits several biological activities:
- Antidepressant Effects : By inhibiting MAO, it may alleviate symptoms of depression by increasing levels of serotonin and norepinephrine in the brain.
- Neuroprotective Properties : Studies suggest that it may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases .
- Cardiovascular Implications : Potential use in treating conditions related to platelet aggregation and myocardial contractility has been noted, suggesting a role in cardiovascular health .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds, researchers found that derivatives with structural similarities to 2-Chloro-N-methyl-6-nitrobenzylamine exhibited significant protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings suggested that modifications to the benzylamine structure could enhance potency and solubility, thereby improving therapeutic outcomes in diabetes management .
Case Study: Antidepressant Activity
Another study investigated the antidepressant potential of compounds with similar MAO-inhibiting properties. The results indicated that these compounds could effectively reduce depressive symptoms in animal models, supporting their use as potential antidepressants .
Properties
CAS No. |
93839-69-1 |
---|---|
Molecular Formula |
C8H10Cl2N2O2 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-7(9)3-2-4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
InChI Key |
IVCUINMPRWYMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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